Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Medicinal Chemistry Analytical Chemistry Synthetic Intermediate

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 808118-46-9) is a fully aromatized isoquinoline-3-carboxylate diester with a molecular formula of C21H21NO4 and a molecular weight of 351.40 g/mol. It is structurally positioned as the 4-O-ethyl analog of the well-known Roxadustat intermediate ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1809286-36-9), a key building block in the synthesis of the HIF prolyl hydroxylase inhibitor Roxadustat (FG-4592).

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B12872070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCOC1=C2C=CC(=CC2=C(N=C1C(=O)OCC)C)OC3=CC=CC=C3
InChIInChI=1S/C21H21NO4/c1-4-24-20-17-12-11-16(26-15-9-7-6-8-10-15)13-18(17)14(3)22-19(20)21(23)25-5-2/h6-13H,4-5H2,1-3H3
InChIKeyRLUFZIIPMUJZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate CAS 808118-46-9: Core Structural and Procurement Identifiers


Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 808118-46-9) is a fully aromatized isoquinoline-3-carboxylate diester with a molecular formula of C21H21NO4 and a molecular weight of 351.40 g/mol . It is structurally positioned as the 4-O-ethyl analog of the well-known Roxadustat intermediate ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1809286-36-9), a key building block in the synthesis of the HIF prolyl hydroxylase inhibitor Roxadustat (FG-4592) [1]. The compound is commercially available as a research chemical with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate Cannot Be Replaced by 4-Hydroxy or 4-Benzyloxy Analogs in Critical Workflows


Substituting the 4-ethoxy group with a 4-hydroxy or 4-benzyloxy moiety fundamentally alters the compound's physicochemical and reactivity profile. The 4-ethoxy substituent eliminates the hydrogen bond donor (HBD) capacity present in the 4-hydroxy analog, while the ethyl ester at C3 provides a distinct hydrolysis and transesterification trajectory compared to the methyl ester or free carboxylic acid variants . These differences directly impact solubility, chromatographic retention, and metabolic stability, making simple interchange impossible in quantitative analytical methods, synthetic route development, or structure-activity relationship (SAR) studies where the 4-ethoxy-3-ethyl ester combination is a required control or intermediate [1]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable, selection-relevant differences in molecular properties, purity benchmarks, and synthetic utility.

Quantitative Differentiation Evidence for Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate vs. Closest Analogs


Molecular Weight and Elemental Composition: 4-Ethoxy vs. 4-Hydroxy Analog

The target compound (C21H21NO4) possesses a molecular weight of 351.40 g/mol, which is 28.05 Da higher than the 4-hydroxy analog ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (C19H17NO4, MW 323.35 g/mol) . This mass difference arises from the replacement of the 4-OH group with a 4-OCH2CH3 moiety, adding exactly one ethyl unit (C2H4).

Medicinal Chemistry Analytical Chemistry Synthetic Intermediate

Hydrogen Bond Donor/Acceptor Profile: Impact on Solubility and Permeability

The target compound possesses zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA). In contrast, the 4-hydroxy analog contains one HBD (the phenolic -OH) and four HBA . This difference eliminates the compound's capacity to donate hydrogen bonds, which is known to reduce aqueous solubility but may enhance passive membrane permeability by reducing desolvation penalty, as predicted by Lipinski's Rule of Five analysis [1].

Physicochemical Properties Drug Design ADME

Purity Specification and Analytical Characterization: Vendor QC Data

The commercially available target compound is specified at 97% purity with batch-specific release data including NMR, HPLC, and GC analyses . In comparison, the 4-hydroxy analog ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is offered at purities ranging from 95% (Chemshuttle) to 98% (Leyan) depending on the supplier, with variable QC documentation depth . The 97% benchmark for the ethoxy compound places it within the typical range for research-grade isoquinoline-3-carboxylate derivatives.

Quality Control Analytical Standards Reference Materials

4-O-Ethyl Protection as a Differentiating Synthetic Intermediate Strategy

The 4-ethoxy group functions as an ethyl-protected form of the 4-hydroxy intermediate, providing orthogonal stability during subsequent synthetic transformations. In the Roxadustat patent literature, the key intermediate is identified as 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate derivatives [1]. The 4-ethoxy variant serves as a protected intermediate that prevents unwanted O-acylation or O-sulfonation side reactions during glycine coupling steps, offering a strategic advantage over the unprotected 4-hydroxy analog in multi-step synthetic routes [1][2]. Unlike the 4-benzyloxy analog (CAS 808118-41-4, MW 475.54), the ethyl protecting group enables milder deprotection conditions (e.g., BBr3 or HBr/AcOH vs. hydrogenolysis), providing synthetic flexibility.

Synthetic Methodology Intermediate Protection Roxadustat Synthesis

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: Evidence-Linked Application Scenarios for Informed Procurement


Roxadustat Impurity Profiling and Analytical Reference Standard

The 28.05 Da mass difference and distinct chromatographic retention (due to zero HBD) make this compound an ideal reference standard for LC-MS/MS impurity profiling in Roxadustat drug substance and drug product analysis. It serves as a process-related impurity or intermediate marker that is clearly resolvable from the 4-hydroxy impurity (CAS 1809286-36-9) [1]. Procurement of this compound with documented 97% purity and full QC characterization (NMR, HPLC, GC) directly supports ICH Q3A/Q3B compliance in pharmaceutical development .

Synthetic Route Scouting and Process Optimization for Roxadustat Intermediates

The 4-ethoxy group provides a chemically orthogonal protecting strategy during the convergent assembly of the Roxadustat core. Its use as a protected intermediate prevents O-acylation side reactions that plague the 4-hydroxy analog during glycine coupling . The compound's moderate molecular weight (351.40 Da) enables straightforward purification by flash chromatography or recrystallization, offering practical advantages over the heavier 4-benzyloxy variant (475.54 Da) in process scale-up [1].

Structure-Activity Relationship (SAR) Studies on Isoquinoline-3-Carboxylate PPAR or HIF-PH Ligands

The 4-ethoxy-3-ethyl ester combination represents a specific point in the SAR landscape of isoquinoline-based PPARγ and HIF-PH ligands. The absence of a 4-OH hydrogen bond donor differentiates this compound from Roxadustat (which requires the 4-OH for HIF-PH inhibition) and enables the study of HBD-dependent pharmacological effects . The compound can serve as a negative control or selectivity probe in transcriptional activation assays where 4-OH engagement is hypothesized to be critical for target binding [1].

Physicochemical Property Benchmarking in Drug Design

With zero HBD and four HBA, this compound occupies a distinct region of physicochemical space compared to its hydroxylated analogs. It can be used as a probe molecule to experimentally validate in silico predictions of logP, aqueous solubility, and passive permeability for the isoquinoline-3-carboxylate chemotype, supporting the rational design of next-generation analogs with optimized ADME profiles .

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